molecular formula C14H7N5 B340401 1-phenyl-1H-1,2,3-benzotriazole-5,6-dicarbonitrile

1-phenyl-1H-1,2,3-benzotriazole-5,6-dicarbonitrile

Cat. No.: B340401
M. Wt: 245.24 g/mol
InChI Key: CWPIZVAGFPVMFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-1H-1,2,3-benzotriazole-5,6-dicarbonitrile is a chemical compound with the molecular formula C14H7N5. It belongs to the class of benzotriazole derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a phenyl group attached to the benzotriazole ring, along with two cyano groups at the 5 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-1H-1,2,3-benzotriazole-5,6-dicarbonitrile typically involves the reaction of 1-phenyl-1H-benzotriazole with suitable nitrile sources under specific conditions. One common method includes the use of cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like acetonitrile (CH3CN) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-1H-1,2,3-benzotriazole-5,6-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

1-phenyl-1H-1,2,3-benzotriazole-5,6-dicarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor in metalworking fluids.

Mechanism of Action

The mechanism of action of 1-phenyl-1H-1,2,3-benzotriazole-5,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of receptor activity. The presence of the cyano groups and the benzotriazole ring contributes to its binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1H-benzotriazole
  • 1H-Benzotriazole
  • 5,6-Dicyano-1H-benzotriazole

Comparison

1-phenyl-1H-1,2,3-benzotriazole-5,6-dicarbonitrile is unique due to the presence of both the phenyl group and the two cyano groups, which impart distinct chemical and physical properties. Compared to 1-Phenyl-1H-benzotriazole, the dicarbonitrile derivative exhibits enhanced reactivity and potential for forming diverse derivatives. The cyano groups also contribute to its potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H7N5

Molecular Weight

245.24 g/mol

IUPAC Name

1-phenylbenzotriazole-5,6-dicarbonitrile

InChI

InChI=1S/C14H7N5/c15-8-10-6-13-14(7-11(10)9-16)19(18-17-13)12-4-2-1-3-5-12/h1-7H

InChI Key

CWPIZVAGFPVMFA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C(=C3)C#N)C#N)N=N2

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C(=C3)C#N)C#N)N=N2

Origin of Product

United States

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